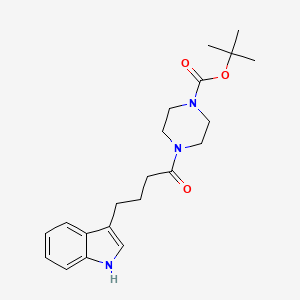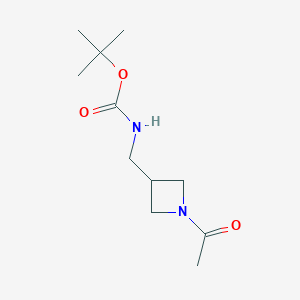
(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” is a chemical compound with the CAS Number: 298700-69-3. It has a molecular weight of 233.27 . The compound is also known by its MDL number: MFCD09611641 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)/t11-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 170 - 172 degrees Celsius . Other physical and chemical properties such as boiling point, density, and flash point were not found in the available data.Aplicaciones Científicas De Investigación
Enzymatic Catalysis and Biofuel Production
Research on enzymatic processes involving compounds related to (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has contributed significantly to the understanding of fusel alcohol production, particularly in yeast-derived food products and beverages. Studies have shown that pyruvate decarboxylase is capable of decarboxylating branched-chain 2-oxo acids, which are crucial for the production of important flavor compounds like 3-methyl-1-butanol, 2-methyl-1-butanol, and 2-methyl-propanol. However, decarboxylation of these acids via pyruvate decarboxylase is not an essential step in fusel alcohol production, indicating alternative metabolic pathways in Saccharomyces cerevisiae that can be exploited for biofuel production and biotechnological applications (ter Schure et al., 1998).
Metabolic Engineering for Chemical Synthesis
The compound’s framework has been employed in the metabolic engineering of microorganisms to enhance the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are valuable as potential biofuels. Through genetic modifications, strains of microorganisms have been developed to improve the production titer and yield of these isomers, highlighting the role of (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid related pathways in the creation of efficient biofuel producers (Cann & Liao, 2009).
Aldose Reductase Inhibition for Therapeutic Research
Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, structurally related to (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid, have shown significant potential as aldose reductase inhibitors. These compounds have been synthesized and evaluated for their inhibitory activity, with certain derivatives demonstrating potent activity comparable to established inhibitors. This research has implications for the development of new treatments for diabetic complications, showcasing the therapeutic potential of compounds related to (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Da Settimo et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULAETYRRYJIAR-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | |
CAS RN |
298700-69-3 |
Source


|
| Record name | (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)


![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)




![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)